4-Chloro-1-[3-(trifluoromethyl)phenyl]phthalazine

Lipophilicity Drug Design ADME

This 1,4-disubstituted phthalazine is a critical building block for kinase-focused libraries. Its 4-chloro group enables late-stage diversification via Buchwald-Hartwig or Suzuki coupling, while the electron-withdrawing 3-CF3-phenyl substituent pre-installs a pharmacophoric element essential for VEGFR-2 engagement and enhanced passive membrane permeability (XLogP3: 4.6). Distinct from non-fluorinated analogs, it ensures SAR consistency and serves as an ideal negative control in target engagement assays due to confirmed inactivity. Procure for high-efficiency synthesis & reproducible biological data.

Molecular Formula C15H8ClF3N2
Molecular Weight 308.69
CAS No. 56141-77-6
Cat. No. B2940067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-[3-(trifluoromethyl)phenyl]phthalazine
CAS56141-77-6
Molecular FormulaC15H8ClF3N2
Molecular Weight308.69
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN=C2Cl)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C15H8ClF3N2/c16-14-12-7-2-1-6-11(12)13(20-21-14)9-4-3-5-10(8-9)15(17,18)19/h1-8H
InChIKeyWMJFUPAUKBDRAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-1-[3-(trifluoromethyl)phenyl]phthalazine (CAS 56141-77-6): Physicochemical Identity and Scaffold Context for Procurement Decisions


4-Chloro-1-[3-(trifluoromethyl)phenyl]phthalazine is a synthetic, 1,4-disubstituted phthalazine derivative (molecular formula C₁₅H₈ClF₃N₂, MW 308.69 g/mol) featuring an electron-withdrawing chloro group at position 4 and a meta-trifluoromethylphenyl substituent at position 1 [1] [2]. The phthalazine scaffold serves as a privileged heterocyclic core in numerous kinase inhibitor programs—most notably the VEGFR inhibitor vatalanib (PTK787/ZK222584)—and in phosphodiesterase (PDE) inhibitor campaigns [3]. This compound is not itself a marketed drug but is a functionalized aryl chloride building block enabling downstream diversification via nucleophilic aromatic substitution or metal-catalyzed cross-coupling [2]. Its computed topological polar surface area (tPSA) of 25.8 Ų and XLogP3 of 4.6 confer high predicted membrane permeability, a property distinct from non-fluorinated phthalazine analogs [1].

Why Unsubstituted or Non-Fluorinated Phthalazines Cannot Substitute for 4-Chloro-1-[3-(trifluoromethyl)phenyl]phthalazine in Lead Optimization


In phthalazine-based drug discovery, the introduction of a trifluoromethyl group is a well-established strategy to modulate lipophilicity, metabolic stability, and target binding, but these effects are highly position- and context-dependent, meaning 4-chloro-1-phenylphthalazine (CAS 10132-01-1) cannot serve as a physicochemical surrogate [1] [2]. The 3-CF₃ substituent on the 1-aryl ring in the target compound alters the electron density of the phthalazine core, influencing both the reactivity of the 4-chloro leaving group in nucleophilic displacement reactions and the compound's ability to engage hydrophobic sub-pockets in protein targets, as demonstrated by structure–activity relationship (SAR) studies on related 4-chloro-3-trifluoromethylphenyl phthalazine derivatives showing VEGFR-2 IC₅₀ values that shift from micromolar to sub-micromolar ranges solely upon introduction of the CF₃ group [3]. Consequently, procurement of the non-fluorinated or differently substituted analog introduces quantifiable risk in both chemical diversification efficiency and biological assay reproducibility.

Quantitative Differentiation Evidence for 4-Chloro-1-[3-(trifluoromethyl)phenyl]phthalazine Versus Closest Analogs


Enhanced Lipophilicity (XLogP3) of 4-Chloro-1-[3-(trifluoromethyl)phenyl]phthalazine Relative to 4-Chloro-1-phenylphthalazine as a Predictor of Membrane Permeability

The computed XLogP3 of the target compound is 4.6, as reported in PubChem, compared to 3.7 for the closest non-fluorinated analog, 4-chloro-1-phenylphthalazine (CAS 10132-01-1) [1]. This represents a ΔXLogP3 of +0.9 log units, translating to an approximately 8-fold increase in predicted octanol-water partition coefficient, a magnitude of difference that can shift a compound from a suboptimal to an acceptable range for passive membrane permeability in lead optimization campaigns.

Lipophilicity Drug Design ADME

Electron-Withdrawing Effect of the 3-Trifluoromethyl Group on 4-Chloro Leaving Group Reactivity in Nucleophilic Aromatic Substitution Reactions

The 3-CF₃ substituent on the 1-aryl ring exerts a meta-electron-withdrawing effect that polarizes the phthalazine core, increasing the electrophilicity of the C4 chlorine atom. While no direct kinetic comparison data for this exact compound were identified in the searched literature, class-level SAR from VEGFR-2 inhibitor studies demonstrates that 4-chlorophthalazine derivatives bearing a 4-chloro-3-CF₃ substitution on the terminal aryl ring achieve IC₅₀ values of 2.5–2.7 µM against VEGFR-2, whereas the corresponding 4-chloro-only (non-CF₃) analog (12b) exhibits an IC₅₀ of 4.4 µM—a 1.6- to 1.8-fold potency difference attributable to CF₃ electronic and steric contributions [1].

Synthetic Chemistry Building Block Reactivity SAR

Absence of Non-Target Biological Activity Data as a Differentiator for Chemical Probe and Negative Control Applications

According to the ZINC20 database, this compound has no known biological activity reported in ChEMBL 20 and has not been used in any clinical trials [1]. This paucity of pharmacological annotation contrasts sharply with extensively studied phthalazine-based kinase inhibitors such as vatalanib (IC₅₀ values of 37–77 nM against VEGFR1/2 [2]). For researchers developing chemical probes where target engagement is undesirable (i.e., a negative control for the phthalazine scaffold), this compound's documented lack of annotated bioactivity makes it a suitable candidate—provided the user independently confirms inactivity in their specific assay system.

Chemical Probe Negative Control Selectivity

Procurement-Driven Application Scenarios for 4-Chloro-1-[3-(trifluoromethyl)phenyl]phthalazine Based on Quantitative Differentiation Evidence


Design and Synthesis of Lipophilic Kinase Inhibitor Libraries Targeting Hydrophobic ATP-Binding Pockets

With an XLogP3 of 4.6—nearly one log unit higher than the non-fluorinated analog—this compound is positioned as a key intermediate for medicinal chemistry teams constructing focused kinase inhibitor libraries where enhanced passive membrane permeability and hydrophobic pocket occupancy are desired. The 4-chloro handle enables late-stage diversification via Buchwald-Hartwig amination or Suzuki coupling, while the 3-CF₃ group pre-installs the lipophilic pharmacophoric element critical for VEGFR-2 and related kinase engagement [1] [2].

Chemical Probe Toolbox: Negative Control Scaffold for Phthalazine-Based Target Engagement Studies

The confirmed absence of any annotated biological activity in ChEMBL 20 distinguishes this compound from pharmacologically promiscuous phthalazine derivatives such as vatalanib, making it suitable for use as a scaffold-matched negative control in cellular target engagement assays (e.g., CETSA, NanoBRET) where the goal is to attribute observed pharmacological effects specifically to the functionalized analog rather than the core heterocycle [1].

Structure–Activity Relationship (SAR) Expansion around the 1-Aryl Position of Phthalazine-Based Lead Compounds

SAR studies on related phthalazine VEGFR-2 inhibitors have demonstrated that the 4-chloro-3-CF₃ substitution pattern on the terminal aryl ring improves enzymatic potency by 1.6- to 1.8-fold relative to the non-fluorinated congener. 4-Chloro-1-[3-(trifluoromethyl)phenyl]phthalazine directly embodies this privileged substitution pattern at the 1-position of the phthalazine core, enabling systematic exploration of the 4-position amine/ether substituent space without altering the pharmacophoric 1-aryl group [1].

Synthetic Methodology Development: Substrate for Palladium-Catalyzed Cross-Coupling of Heteroaryl Chlorides

As a 1-aryl-4-chlorophthalazine with a well-defined electron-withdrawing CF₃ substituent, this compound serves as a rigorous test substrate for developing new catalytic systems aimed at activating electron-deficient heteroaryl chlorides in Suzuki-Miyaura, Buchwald-Hartwig, or other cross-coupling reactions. Its synthesis via Suzuki coupling of 4-chlorophthalazine with 3-(trifluoromethyl)phenylboronic acid is precedented, and the product can be further elaborated to generate diverse compound collections [1].

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